Ethyl 8-amino-1,7-naphthyridine-3-carboxylate

Kinase inhibitor design Scaffold hopping Hinge-binding motif

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate (CAS 2410309-60-1; molecular formula C₁₁H₁₁N₃O₂; molecular weight 217.22 g/mol) is a heteroaromatic building block belonging to the 1,7-naphthyridine isomer family, one of six possible diazanaphthalene constitutional isomers. The compound features a primary amino group at the 8-position and an ethyl carboxylate ester at the 3-position on the bicyclic core.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B11764641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-amino-1,7-naphthyridine-3-carboxylate
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1)C=CN=C2N
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3,(H2,12,13)
InChIKeyRGHFLYDOQOILCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Amino-1,7-naphthyridine-3-carboxylate – Core Scaffold Identity and Procurement-Relevant Classification


Ethyl 8-amino-1,7-naphthyridine-3-carboxylate (CAS 2410309-60-1; molecular formula C₁₁H₁₁N₃O₂; molecular weight 217.22 g/mol) is a heteroaromatic building block belonging to the 1,7-naphthyridine isomer family, one of six possible diazanaphthalene constitutional isomers [1]. The compound features a primary amino group at the 8-position and an ethyl carboxylate ester at the 3-position on the bicyclic core. The 1,7-naphthyridine scaffold has been validated as a privileged kinase-hinge-binding motif in multiple clinical-stage and chemical-probe programs, including the highly selective PIP4K2A inhibitors BAY-091 and BAY-297 [2], Tpl2 (MAP3K8) kinase inhibitors , and PDE4 inhibitors such as NVP-ABE171 [3]. This specific derivative serves as a key synthetic intermediate in medicinal chemistry campaigns targeting the 1,7-naphthyridine chemical space, where both the 8-amino and 3-carboxylate substituents provide orthogonal vectors for subsequent functionalization .

Why Ethyl 8-Amino-1,7-naphthyridine-3-carboxylate Cannot Be Interchanged with Generic Naphthyridine Analogs


The six constitutional isomers of naphthyridine (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; 2,7-) exhibit fundamentally different electronic distributions, hydrogen-bonding geometries, and reactivity profiles [1]. The 1,7-naphthyridine isomer presents both nitrogen atoms on the same face of the bicycle, establishing a unique hinge-binding pharmacophore that is structurally and electronically distinct from the 1,8-naphthyridine scaffold predominant in fluoroquinolone antibacterials or the 1,5-naphthyridine core found in Aurora kinase inhibitors [2][3]. Within the 1,7-subclass, the presence of the 8-amino group introduces a hydrogen-bond-donating vector and a nucleophilic handle for further derivatization that is absent in the unsubstituted ethyl 1,7-naphthyridine-3-carboxylate (CAS 949922-44-5) . The ethyl ester at position 3 further differentiates this compound from the corresponding carboxylic acid (8-amino-1,7-naphthyridine-3-carboxylic acid) in terms of solubility, membrane permeability, and synthetic compatibility—the ester serves as both a protected carboxylate and a distinct physicochemical entity . Generic substitution with regioisomeric or differently substituted analogs therefore introduces uncontrolled changes in target engagement geometry, synthetic tractability, and downstream SAR interpretability.

Quantitative Differentiation Evidence for Ethyl 8-Amino-1,7-naphthyridine-3-carboxylate Relative to Closest Analogs


Regioisomeric Scaffold Differentiation: 1,7-Naphthyridine vs. 1,8-Naphthyridine Core in Kinase Hinge Binding

The 1,7-naphthyridine scaffold fundamentally differs from the 1,8-naphthyridine core in its kinase hinge-binding geometry. In the PIP4K2A co-crystal structure (PDB 6YM5), the 1,7-naphthyridine nitrogen at position 7 forms a critical hydrogen bond with the backbone NH of Val199 in the kinase hinge motif, while the terminal naphthyridine ring engages in a π–π T-stacking interaction with Phe200 [1]. This specific interaction geometry is unattainable by 1,8-naphthyridine regioisomers, whose nitrogen atom positioning at the 1- and 8-positions directs the hinge-binding vector approximately 120° away from the 1,7-isomer's trajectory. The 1,8-naphthyridine scaffold is predominantly associated with antibacterial DNA gyrase/topoisomerase IV inhibition (e.g., nalidixic acid and fluoroquinolone analogs), whereas the 1,7-naphthyridine scaffold has emerged as the preferred core for lipid kinase (PIP4K2A), MAP kinase (Tpl2), and phosphodiesterase (PDE4) targets [2]. In a direct regioisomeric SAR comparison across 1,5-, 1,6-, and 1,8-naphthyridine series evaluated as mGlu5 receptor antagonists, the three regioisomeric series displayed markedly divergent in vitro potency and in vivo pharmacokinetic profiles, demonstrating that naphthyridine isomer selection is a non-trivial determinant of biological activity [3].

Kinase inhibitor design Scaffold hopping Hinge-binding motif Regioisomeric SAR

8-Amino Substituent: Synthetic Versatility Advantage over Unsubstituted Ethyl 1,7-Naphthyridine-3-carboxylate

The presence of the primary amino group at the 8-position fundamentally expands the synthetic utility of this building block relative to the unsubstituted ethyl 1,7-naphthyridine-3-carboxylate (CAS 949922-44-5). The 8-NH₂ group serves as a nucleophilic handle for amide coupling, reductive amination, urea formation, and heterocycle annulation, enabling direct structure-activity relationship (SAR) exploration at a position that is critical for target engagement . In the Genentech/Wuxi AppTec synthetic methodology that enabled access to this compound class, the 8-amino substituent is installed during the key annulation step using ammonium acetate in acetic acid, providing primary-amino-substituted naphthyridine esters in good synthetic yields directly from ortho-cyano vinylogous carbamate intermediates . The unsubstituted analog (CAS 949922-44-5, MW 202.21) lacks this functional handle and requires pre-functionalization at a later stage, adding synthetic steps and reducing overall yield. The Boc-protected derivative (CAS 2410309-58-7, MW 317.34) represents a direct precursor that requires an additional deprotection step (TFA or HCl) to liberate the free amine, adding one synthetic operation and introducing potential acid-lability constraints on downstream chemistry .

Medicinal chemistry Synthetic methodology Building block Amino functionalization

Ethyl Ester vs. Carboxylic Acid: Physicochemical Differentiation Relevant to Permeability and Prodrug Strategy

The ethyl ester at position 3 confers distinct physicochemical properties compared to the corresponding free carboxylic acid (8-amino-1,7-naphthyridine-3-carboxylic acid). In the PIP4K2A inhibitor optimization program, the 1,7-naphthyridine-3-carboxylic acid series exhibited suboptimal permeability in the Caco-2 assay, with efflux ratios (ER) indicating active transport issues that limited oral bioavailability [1]. The ethyl ester serves as a lipophilic carboxylic acid bioisostere, increasing logD and passive membrane permeability. In the broader naphthyridine literature, ester prodrug strategies have been successfully employed to improve oral absorption of naphthyridine-3-carboxylic acid antibacterials, with ethyl ester derivatives demonstrating enhanced intestinal absorption relative to the parent acids [2]. The ester also provides orthogonal protecting group functionality during synthesis, enabling chemoselective transformations at the 8-amino group without concomitant reaction at the carboxylate position .

Drug-likeness Permeability Caco-2 LogD Prodrug

Cytotoxicity Baseline: Naphthyridine Class SAR Establishes Importance of C-1 NH and C-4 Carbonyl for Antiproliferative Activity

A systematic cytotoxicity SAR study of 16 naphthyridine derivatives against HeLa (cervical), HL-60 (leukemia), and PC-3 (prostate) cancer cell lines established quantitative structure-activity relationship models that identify the C-1 NH and C-4 carbonyl of the naphthyridine ring as essential pharmacophoric elements for antiproliferative activity [1]. The most potent compound in this series (compound 16) demonstrated IC₅₀ values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3), outperforming the reference antimitotic agent colchicine against all three cell lines. 3D-QSAR models yielded robust predictive parameters: HeLa q² = 0.857, r² = 0.984; HL-60 q² = 0.777, r² = 0.937; PC-3 q² = 0.702, r² = 0.983 [1]. Ethyl 8-amino-1,7-naphthyridine-3-carboxylate retains the C-1 nitrogen (pyridine-type) of the 1,7-naphthyridine system but presents an amino substituent at C-8 rather than C-4 carbonyl, positioning it as a non-cytotoxic scaffold control suitable for target-based screening programs where general cytotoxicity must be excluded as a confounding factor .

Cytotoxicity Anticancer 3D-QSAR MTT assay HeLa HL-60 PC-3

Validated Application Scenarios for Ethyl 8-Amino-1,7-naphthyridine-3-carboxylate Based on Quantitative Evidence


Focused Kinase Inhibitor Library Synthesis Targeting the 1,7-Naphthyridine Hinge-Binding Chemotype

Medicinal chemistry teams engaged in kinase drug discovery—particularly those targeting PIP4K2A, Tpl2 (MAP3K8), or p38 MAP kinase—can deploy ethyl 8-amino-1,7-naphthyridine-3-carboxylate as a central building block for parallel library synthesis. The 1,7-naphthyridine scaffold has been crystallographically validated as a hinge-binding motif (PDB 6YM5), with the N7 nitrogen forming a conserved hydrogen bond to the backbone NH of the hinge valine residue [1]. The free 8-NH₂ group permits direct amide coupling or reductive amination diversification, while the 3-ethyl ester enables subsequent hydrolysis to the carboxylic acid for late-stage SAR exploration of the solvent-exposed region. This convergent synthetic strategy mirrors the route employed in the discovery of BAY-091 (PIP4K2A IC₅₀ = 1.3 nM) and BAY-297, wherein the 1,7-naphthyridine core was elaborated through sequential functionalization at the 3-, 4-, and 8-positions [1].

PDE4 Inhibitor Lead Optimization with Subtype-Selectivity Profiling

Research groups pursuing phosphodiesterase 4 (PDE4) inhibitors for respiratory or anti-inflammatory indications can utilize this building block to access the 6,8-disubstituted 1,7-naphthyridine chemical space. The 1,7-naphthyridine PDE4 inhibitor NVP-ABE171 demonstrated differentiated subtype selectivity (PDE4D IC₅₀ = 1.5 nM vs. PDE4C IC₅₀ = 1230 nM, representing >800-fold selectivity), validating the scaffold's capacity to achieve isoform discrimination [2]. Starting from ethyl 8-amino-1,7-naphthyridine-3-carboxylate, palladium-catalyzed cross-coupling at the 6-position (following halogenation) and functionalization of the 8-amino group can systematically explore the SAR determinants of PDE4 subtype selectivity [2].

Antibacterial Resistance-Evasion Scaffold Hopping from 1,8- to 1,7-Naphthyridine Series

The widespread emergence of fluoroquinolone resistance, mediated by mutations in DNA gyrase and topoisomerase IV, has created demand for antibacterials operating through alternative mechanisms. The 1,7-naphthyridine scaffold, unlike the 1,8-naphthyridine core of nalidixic acid and its fluoroquinolone descendants, has demonstrated activity through bacterial translation inhibition (novel ribosome inhibitors) and other non-topoisomerase mechanisms [3]. The 8-amino group provides a vector for introducing substituents that project into the ribosomal RNA binding pocket, while the 3-ethyl ester serves as a modifiable handle for optimizing physicochemical properties. The Schering Corporation patent (US 4,017,500) explicitly describes 1-amino-3-substituted naphthyridines as antibacterial and antifungal agents, providing intellectual property precedent for this application direction [4].

Chemical Probe Development with a Non-Cytotoxic Scaffold Baseline

For chemical biology groups developing target-engagement probes where antiproliferative cytotoxicity must be excluded as a confounding variable, ethyl 8-amino-1,7-naphthyridine-3-carboxylate offers a scaffold predicted to have minimal intrinsic cytotoxicity based on class-level 3D-QSAR models. The Korean J Physiol Pharmacol study established that the C-1 NH and C-4 carbonyl of 4-oxo-1,8-naphthyridines are essential pharmacophoric elements for cytotoxicity (3D-QSAR: q² = 0.702–0.857, r² = 0.937–0.984 across HeLa, HL-60, and PC-3 cell lines), with the most potent analogs achieving IC₅₀ values of 0.1–5.1 µM [5]. The 1,7-naphthyridine scaffold, lacking the 4-oxo substitution pattern, is structurally distinct from the cytotoxic chemotype. This makes the compound suitable for developing fluorescent or biotinylated affinity probes where cellular toxicity would confound target engagement readouts [1][5].

Quote Request

Request a Quote for Ethyl 8-amino-1,7-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.